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Compound of Interest

Compound Name: 3-Thiopheneacetyl chloride

Cat. No.: B171876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Thiopheneacetyl chloride (CAS No. 13781-65-2), a key intermediate in various synthetic

applications. Due to the limited availability of published experimental spectra for this specific

isomer, this guide presents a combination of predicted data based on established

spectroscopic principles and data from closely related analogs. Detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also provided to enable researchers to generate their own analytical data.

Chemical Structure and Properties
Chemical Name: 3-Thiopheneacetyl chloride

Synonyms: 2-(thiophen-3-yl)acetyl chloride, Thiophen-3-yl-acetyl chloride[1]

CAS Number: 13781-65-2[1]

Molecular Formula: C₆H₅ClOS[1]

Molecular Weight: 160.62 g/mol [1]

Spectroscopic Data
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The following tables summarize the predicted and expected spectroscopic data for 3-
Thiopheneacetyl chloride. These values are estimations and should be used as a reference

for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 4.1 - 4.3 Singlet 2H -CH₂-

~ 7.1 - 7.2 Doublet of Doublets 1H Thiophene H4

~ 7.3 - 7.4 Doublet of Doublets 1H Thiophene H5

~ 7.5 - 7.6 Doublet of Doublets 1H Thiophene H2

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

~ 50 - 55 -CH₂-

~ 125 - 128 Thiophene C4

~ 128 - 131 Thiophene C5

~ 131 - 134 Thiophene C2

~ 135 - 138 Thiophene C3

~ 170 - 173 -C(O)Cl

Infrared (IR) Spectroscopy
Expected IR Absorption Bands
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Frequency (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium
Aromatic C-H stretch

(Thiophene)

~ 1810 - 1775 Strong
C=O stretch (Acyl chloride)[2]

[3]

~ 1500 - 1400 Medium C=C stretch (Thiophene ring)

~ 1400 - 1300 Medium CH₂ bend

~ 800 - 600 Strong C-Cl stretch[4]

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Interpretation

160/162
Molecular ion peak [M]⁺ (presence of ³⁵Cl and

³⁷Cl isotopes)

125 [M - Cl]⁺

97 [Thiophene-CH₂]⁺

83 [Thiophene]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid acyl

chlorides like 3-Thiopheneacetyl chloride.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

3-Thiopheneacetyl chloride (5-10 mg)
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Deuterated chloroform (CDCl₃)

NMR tube

Pipettes

NMR Spectrometer

Procedure:

Dissolve approximately 5-10 mg of 3-Thiopheneacetyl chloride in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

Cap the NMR tube and gently invert it several times to ensure the sample is completely

dissolved and the solution is homogeneous.

Place the NMR tube into the spinner turbine and adjust the depth so that the sample is

centered in the NMR probe.

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 128 or more)

due to the lower natural abundance of ¹³C.

Process the acquired data (Fourier transformation, phase correction, baseline correction,

and integration for ¹H NMR). Reference the spectra to the residual solvent peak (CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of the compound.

Materials:

3-Thiopheneacetyl chloride (1-2 drops)
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Clean, dry cloth or tissue

Acetone or isopropanol for cleaning

Procedure:

Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with a soft

cloth dampened with acetone or isopropanol and allow it to dry completely.

Acquire a background spectrum of the empty ATR crystal.

Place a single drop of 3-Thiopheneacetyl chloride directly onto the center of the ATR

crystal.[5]

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality

spectrum.

After data acquisition, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

3-Thiopheneacetyl chloride

Volatile solvent (e.g., methanol or acetonitrile)

Vial

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray

Ionization Mass Spectrometer (ESI-MS)

Procedure (GC-MS):
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Prepare a dilute solution of 3-Thiopheneacetyl chloride (e.g., 1 mg/mL) in a volatile solvent

like methanol or acetonitrile.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The compound will be vaporized and separated on the GC column before entering the mass

spectrometer.

The molecules will be ionized (typically by electron impact, EI) and fragmented.

The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector

will record their abundance.

Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation

pattern.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Thiopheneacetyl chloride.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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